molecular formula C10H16O B13614471 1-(4-Methylcyclohexyl)prop-2-en-1-one

1-(4-Methylcyclohexyl)prop-2-en-1-one

Cat. No.: B13614471
M. Wt: 152.23 g/mol
InChI Key: GBYUVHNYNSPHDT-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)prop-2-en-1-one is a cyclic ketone derivative featuring a prop-2-en-1-one (α,β-unsaturated ketone) backbone substituted with a 4-methylcyclohexyl group. This compound belongs to the broader class of enones, which are characterized by their conjugated carbonyl system. The 4-methylcyclohexyl substituent introduces steric and electronic effects that distinguish it from analogous aromatic chalcones (e.g., diarylpropenones) . While chalcones typically exhibit planar geometries due to aryl conjugation, the cyclohexyl group in this compound imposes a non-planar, chair-conformation-dependent structure, altering its physicochemical and biological properties .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(4-methylcyclohexyl)prop-2-en-1-one

InChI

InChI=1S/C10H16O/c1-3-10(11)9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3

InChI Key

GBYUVHNYNSPHDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)prop-2-en-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylcyclohexyl chloride with ethylene glycol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs. The compound is produced in large quantities and subjected to rigorous quality control measures, including NMR, HPLC, and GC analyses .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylcyclohexyl)prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Conjugation Effects Crystallographic Features
1-(4-Methylcyclohexyl)prop-2-en-1-one ~166.26* 4-Methylcyclohexyl Reduced conjugation due to cyclohexyl Non-planar cyclohexane chair conformation
(E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one 337.66 Aryl (p-methyl, trichlorophenyl) Extended π-conjugation Dihedral angle: 7.46° between aryl rings
(E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 268.31 Hydroxy, methoxy, methylphenyl Intramolecular H-bonding (O–H⋯O) Planar enone unit (r.m.s. deviation: 0.003 Å)
1-(1-Cyclohexenyl)-2-methylpropan-1-one 152.23 Cyclohexenyl, methyl Partial conjugation with cyclohexene Chair conformation with enone twist

*Calculated based on analogous structures in and .

Key Observations :

  • Conjugation Effects : Unlike diaryl chalcones (e.g., ), the cyclohexyl group in this compound disrupts extended π-conjugation, reducing electronic delocalization. This may lower reactivity in electron-transfer processes compared to aryl-substituted analogs .

Key Observations :

  • Aryl chalcones (e.g., ) are typically synthesized via Claisen-Schmidt condensation, leveraging aromatic aldehydes/ketones. The target compound may require modified conditions due to the cyclohexyl group’s steric bulk .
  • Cyclohexenyl analogs () exhibit enhanced electrophilicity at the carbonyl group compared to saturated cyclohexyl derivatives due to partial conjugation with the alkene .

Key Observations :

  • Aryl chalcones () exhibit bioactivity via π-π stacking and hydrogen bonding with biological targets. The cyclohexyl analog’s non-planar structure may reduce target affinity but enhance lipid membrane penetration .
  • The absence of aromatic rings in the target compound likely diminishes antioxidant activity compared to phenolic chalcones () .

Biological Activity

1-(4-Methylcyclohexyl)prop-2-en-1-one, also known as a type of α,β-unsaturated carbonyl compound, has garnered attention in recent years for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-one backbone with a methylcyclohexyl substituent, which contributes to its unique chemical reactivity and biological activity. Its structural formula can be represented as:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentration (MIC) values that suggest effective bacteriostatic activity.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)
Candida albicans20
Aspergillus niger25

The compound's ability to disrupt fungal cell membranes may account for its antifungal efficacy.

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 50 μM of the compound resulted in a significant reduction in cell viability by approximately 60% after 48 hours. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the α,β-unsaturated carbonyl moiety is crucial for its reactivity with biological targets. Modifications to the cyclohexyl group can enhance or diminish its bioactivity, indicating that SAR studies are essential for optimizing its therapeutic potential.

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